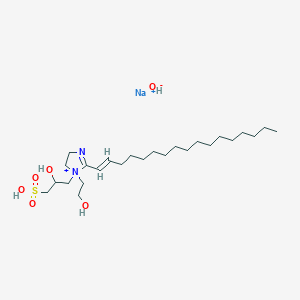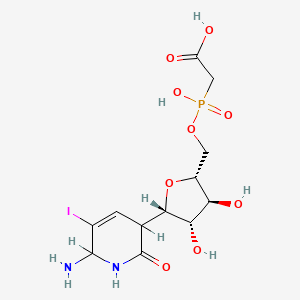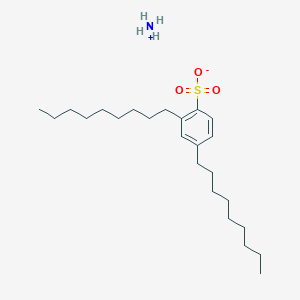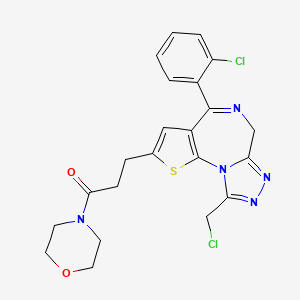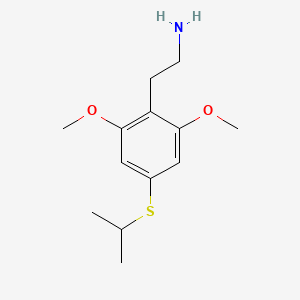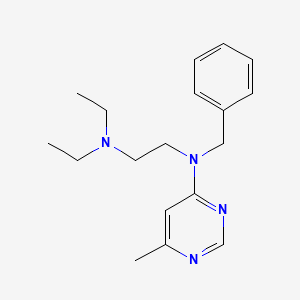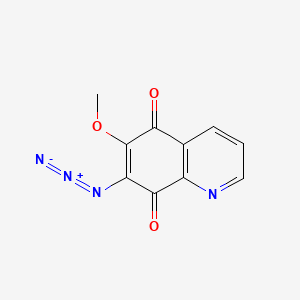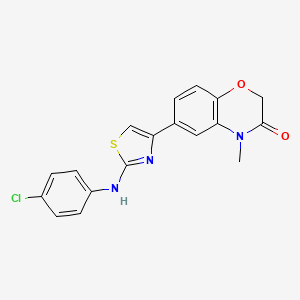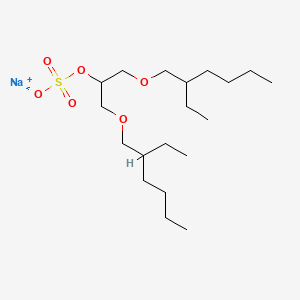
Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate is a chemical compound known for its surfactant properties. It is commonly used in various industrial and consumer products due to its ability to lower the surface tension of liquids, making it an effective detergent and emulsifier.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate typically involves the reaction of 2-ethylhexanol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where 2-ethylhexanol is continuously fed into a reaction chamber containing sulfur trioxide. The resulting intermediate is then neutralized with sodium hydroxide to produce the final product. The process is optimized for high yield and efficiency, with careful monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The conditions typically include a basic environment and moderate temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. These reactions require anhydrous conditions and low temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl sulfates, while oxidation and reduction reactions can lead to the formation of different alcohols or hydrocarbons.
Scientific Research Applications
Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in various chemical reactions to enhance solubility and reactivity.
Biology: The compound is employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: It is used in pharmaceutical formulations as an emulsifying agent to improve the bioavailability of drugs.
Industry: The compound is widely used in detergents, shampoos, and other personal care products for its cleaning and foaming properties.
Mechanism of Action
The mechanism of action of Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate involves its ability to reduce surface tension and disrupt lipid bilayers. This makes it effective in solubilizing hydrophobic compounds and breaking down cell membranes. The molecular targets include lipid molecules in cell membranes, leading to their disintegration and the release of cellular contents.
Comparison with Similar Compounds
Similar Compounds
- Sodium di-(2-ethylhexyl) sulfosuccinate
- 2-Ethylhexyl acrylate
- 2-Ethylhexyl acetate
Uniqueness
Compared to similar compounds, Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate stands out due to its superior surfactant properties and its ability to function effectively in a wide range of pH conditions. It also has a higher solubility in water and better emulsifying capabilities, making it more versatile for various applications.
Properties
CAS No. |
62174-79-2 |
|---|---|
Molecular Formula |
C19H39NaO6S |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
sodium;1,3-bis(2-ethylhexoxy)propan-2-yl sulfate |
InChI |
InChI=1S/C19H40O6S.Na/c1-5-9-11-17(7-3)13-23-15-19(25-26(20,21)22)16-24-14-18(8-4)12-10-6-2;/h17-19H,5-16H2,1-4H3,(H,20,21,22);/q;+1/p-1 |
InChI Key |
FFCPFRIFLJGEEQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COCC(COCC(CC)CCCC)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


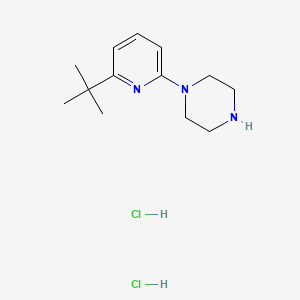
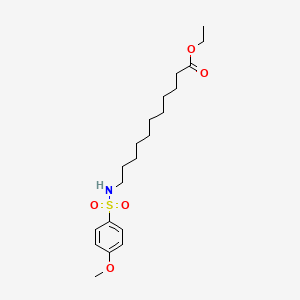
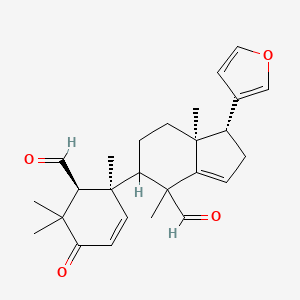
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721747.png)
